2-(Pentylsulfanyl)-1-phenylethan-1-one
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Overview
Description
2-(Pentylsulfanyl)-1-phenylethan-1-one: 1-phenyl-2-(pentylthio)ethanone , is an organic compound. Its chemical formula is C12H16OS . The compound features a phenyl group attached to a central ethanone (ketone) moiety, with a pentylthio (sulfanyl) substituent.
Preparation Methods
Synthetic Routes:
Thioether Synthesis: The compound can be synthesized by reacting (acetophenone) with (pentylthiol) in the presence of an acid catalyst. The reaction proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.
Radical Addition: Another approach involves the radical addition of a pentyl radical to the phenyl ring of acetophenone. This method requires specific conditions and initiators.
Industrial Production: Industrial-scale production methods typically involve the thioether synthesis route due to its practicality and efficiency.
Chemical Reactions Analysis
Reactivity:
Oxidation: The ketone group in 2-(Pentylsulfanyl)-1-phenylethan-1-one can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the ketone group yields the corresponding alcohol.
Substitution: The sulfur atom allows for nucleophilic substitution reactions, leading to various derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Alkyl halides or other nucleophiles.
- Oxidation: this compound → 2-(Pentylsulfanyl)-1-phenylethanoic acid
- Reduction: this compound → 2-(Pentylsulfanyl)-1-phenylethanol
Scientific Research Applications
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Flavor and Fragrance Industry: Contributes to the aroma of certain foods and perfumes.
Medicinal Chemistry: Investigated for potential pharmacological activities.
Mechanism of Action
The exact mechanism of action for 2-(Pentylsulfanyl)-1-phenylethan-1-one depends on its specific application. It may interact with cellular receptors, enzymes, or metabolic pathways.
Comparison with Similar Compounds
While 2-(Pentylsulfanyl)-1-phenylethan-1-one is unique due to its sulfur-containing substituent, similar compounds include:
1-Phenylethanone: Lacks the sulfur atom.
1-Phenyl-2-(methylthio)ethanone: Contains a methylthio group instead of pentylthio.
Properties
CAS No. |
114628-96-5 |
---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-pentylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C13H18OS/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 |
InChI Key |
ZZTHRKOAMWRQTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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